Cas no 157054-08-5 (H-Arg-Pro-pNA trifluoroacetate salt)

H-Arg-Pro-pNA trifluoroacetate salt is a chromogenic substrate commonly used in enzymatic assays, particularly for studying proteolytic activity. The compound features a para-nitroaniline (pNA) moiety, which releases a yellow-colored product upon cleavage, enabling spectrophotometric detection at 405 nm. Its specificity for certain proteases, such as dipeptidyl peptidases, makes it valuable for kinetic studies and inhibitor screening. The trifluoroacetate salt form enhances solubility in aqueous buffers, ensuring consistent performance in biochemical applications. This substrate is characterized by high purity and stability, providing reliable and reproducible results in research settings. Its utility in mechanistic and diagnostic studies underscores its importance in enzymology and drug discovery.
H-Arg-Pro-pNA trifluoroacetate salt structure
157054-08-5 structure
Product name:H-Arg-Pro-pNA trifluoroacetate salt
CAS No:157054-08-5
MF:C19H29N7O6
MW:451.476863622665
CID:107673
PubChem ID:71311676

H-Arg-Pro-pNA trifluoroacetate salt Chemical and Physical Properties

Names and Identifiers

    • ARG-PRO-P-NITROANILIDE ACETATE SALT
    • acetic acid,(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
    • H-Arg-Pro-pNA
    • H-ARG-PRO-PNA ACOH
    • arg-pro-P-nitroanilide
    • ARG-PRO-P-NITROANILIDE, ACETATE
    • Arg-pro-p-nitroanilide,acetate
    • acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
    • L-Prolinamide, L-arginyl-N-(4-nitrophenyl)-, acetate (9CI)
    • 157054-08-5
    • Acetic acid--N~5~-(diaminomethylidene)-L-ornithyl-N-(4-nitrophenyl)-L-prolinamide (1/1)
    • (S)-1-(L-Arginyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide acetate
    • DTXSID30746646
    • H-Arg-Pro-pNA trifluoroacetate salt
    • Inchi: InChI=1S/C17H25N7O4.C2H4O2/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28;1-2(3)4/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1
    • InChI Key: OGWPRULLFSXZCF-IODNYQNNSA-N
    • SMILES: CC(=O)O.N/C(=N/CCC[C@@H](C(N1CCC[C@H]1C(NC1C=CC([N+]([O-])=O)=CC=1)=O)=O)N)/N

Computed Properties

  • Exact Mass: 451.21793167g/mol
  • Monoisotopic Mass: 451.21793167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 626
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 223Ų

H-Arg-Pro-pNA trifluoroacetate salt Security Information

  • WGK Germany:3

H-Arg-Pro-pNA trifluoroacetate salt Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H017045-50mg
H-Arg-Pro-pNA trifluoroacetate salt
157054-08-5
50mg
$ 550.00 2022-06-04
TRC
H017045-100mg
H-Arg-Pro-pNA trifluoroacetate salt
157054-08-5
100mg
$ 910.00 2022-06-04
TRC
H017045-250mg
H-Arg-Pro-pNA trifluoroacetate salt
157054-08-5
250mg
$ 1815.00 2022-06-04

Additional information on H-Arg-Pro-pNA trifluoroacetate salt

H-Arg-Pro-pNA trifluoroacetate salt (CAS No. 157054-08-5): A Comprehensive Overview

H-Arg-Pro-pNA trifluoroacetate salt (CAS No. 157054-08-5) is a synthetic compound that has gained significant attention in the fields of biochemistry and pharmacology due to its unique properties and potential applications. This compound is a derivative of the amino acid arginine and proline, conjugated with p-nitroanilide (pNA) and stabilized in the form of a trifluoroacetate salt. The structure of H-Arg-Pro-pNA trifluoroacetate salt makes it a valuable tool for various biochemical assays and drug development studies.

The chemical structure of H-Arg-Pro-pNA trifluoroacetate salt consists of an arginine residue linked to a proline residue, followed by a p-nitroanilide group. The trifluoroacetate salt form ensures stability and solubility in aqueous solutions, making it suitable for use in a wide range of experimental conditions. The p-nitroanilide group is particularly important as it serves as a chromophore, allowing for easy detection and quantification in enzymatic assays.

In recent years, H-Arg-Pro-pNA trifluoroacetate salt has been extensively studied for its role in the inhibition of various proteases, particularly those involved in signal transduction pathways and disease processes. One notable application is its use as a substrate for the measurement of dipeptidyl peptidase IV (DPP IV) activity. DPP IV is an important enzyme that plays a crucial role in the regulation of glucose metabolism and immune responses. Inhibitors of DPP IV have shown promise in the treatment of type 2 diabetes and other metabolic disorders.

Recent research has also explored the potential of H-Arg-Pro-pNA trifluoroacetate salt in the context of neurodegenerative diseases. Studies have demonstrated that this compound can effectively inhibit certain proteases that are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. By modulating the activity of these proteases, H-Arg-Pro-pNA trifluoroacetate salt may offer new therapeutic avenues for these debilitating conditions.

Moreover, the use of H-Arg-Pro-pNA trifluoroacetate salt in high-throughput screening (HTS) platforms has become increasingly prevalent. HTS is a powerful technique used to identify small molecules that can modulate specific biological targets. The chromophoric properties of the p-nitroanilide group make H-Arg-Pro-pNA trifluoroacetate salt an ideal substrate for such screens, enabling rapid and accurate detection of enzyme activity.

In addition to its applications in drug discovery, H-Arg-Pro-pNA trifluoroacetate salt has also found use in basic research studies aimed at understanding the mechanisms of protein-protein interactions and post-translational modifications. The ability to monitor protease activity with high sensitivity and specificity makes this compound an indispensable tool for researchers working in these areas.

The synthesis of H-Arg-Pro-pNA trifluoroacetate salt involves several well-established chemical reactions, including peptide coupling and protection/deprotection steps. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistent quality. These rigorous synthesis and purification protocols ensure that the compound meets the stringent standards required for both research and pharmaceutical applications.

In conclusion, H-Arg-Pro-pNA trifluoroacetate salt (CAS No. 157054-08-5) is a versatile compound with a wide range of applications in biochemistry, pharmacology, and drug discovery. Its unique chemical structure and functional properties make it an invaluable tool for researchers working on protease inhibition, enzyme assays, and high-throughput screening platforms. As ongoing research continues to uncover new insights into its mechanisms and potential therapeutic uses, H-Arg-Pro-pNA trifluoroacetate salt is likely to remain a key player in the advancement of biomedical science.

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